2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, where specific precursor molecules are combined under controlled conditions. For example, the condensation of 2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2',1':4,5]-2-oxazoline with p-nitrophenyl 2,3-di-O-acetyl-beta-D-galactopyranoside, followed by saponification, has been utilized to produce p-nitrophenyl glycosides as crystalline compounds (Matta & Barlow, 1977).
Molecular Structure Analysis
Molecular and crystal structures of compounds containing the 2-nitrophenyl moiety have been characterized, revealing insights into their conformation. The phenyl group is typically almost perpendicular to the plane of adjacent ester moieties, indicating specific spatial arrangements that may affect their chemical reactivity and interactions (Crisma & Toniolo, 2002).
Chemical Reactions and Properties
The utility of the 2-nitrophenyl acetyl group in the protection of hydroxyl functions demonstrates the compound's relevance in synthetic chemistry. These esters are stable under common transformation conditions and can be selectively removed without affecting other protecting groups, showcasing the compound's versatile chemical properties (Daragics & Fügedi, 2010).
Scientific Research Applications
Chemical Modification and Analytical Methodologies
In the realm of chemical modification , compounds like "2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester" could be involved in the acetylation processes, which are critical for altering material properties. For instance, the acetylation of wood, analyzed through Fourier transform infrared spectroscopy, indicates how chemical modifications can influence the functional groups of a compound, leading to changes in material characteristics like hydrophobicity and reactivity (Schwanninger et al., 2011). Similarly, the modification of xylan to produce biopolymer ethers and esters showcases the potential for creating materials with specific properties, highlighting the application potential of such chemical modifications (Petzold-Welcke et al., 2014).
The role of esterases in drug metabolism is another significant area of application. Esterases contribute to the hydrolysis of compounds containing ester, amide, and thioester bonds, affecting drug activation or detoxification. This enzymatic activity is crucial for understanding the pharmacological and toxicological profiles of therapeutic drugs, including those structurally similar to the compound (Fukami & Yokoi, 2012).
Analytical methodologies for identifying and quantifying chemical compounds also bear relevance. Techniques like gas-liquid chromatography and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are essential for analyzing complex mixtures, determining chemical structures, and understanding the behavior of compounds like "2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester" (Kuksis, 1965; Crews et al., 2013).
Safety And Hazards
Future Directions
Given its role in drug metabolism pathways, 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is likely to continue to be a valuable compound in the biomedical sector, particularly in drug development targeting diverse ailments1.
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOASCJVNQFYNH-YTGMWSOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester |
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